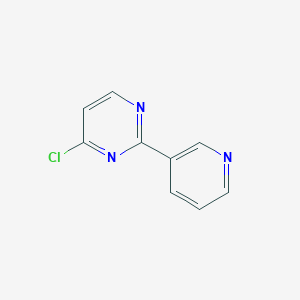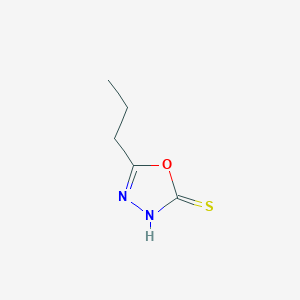
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate
Übersicht
Beschreibung
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Drug Development
- Synthesis of Anticancer Agents : A study by Nadhum & Mohammed (2020) discusses the synthesis of compounds related to Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate for potential use as anticancer agents. They developed new phthalimide conjugates using a multistep reaction process and confirmed their structures through spectroscopy and elemental analyses.
Drug Synthesis for Diabetes Management
- Antihyperglycemic Drug Leads : A 2013 study (Eissa) synthesized new isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties. These compounds were identified as active antihyperglycemic agents, contributing to the development of new diabetes drugs.
Antibacterial and Antifungal Applications
- Synthesis of Antibacterial Compounds : Research by Patel & Dhameliya (2010) involved the synthesis of N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide and related compounds. These demonstrated promising antibacterial activities, indicating potential as antimicrobials.
Exploration of Molecular Interactions
- Quantitative Evaluation of Molecular Interactions : Dey, Ghosh, and Chopra (2014) D. Dey, S. Ghosh, D. Chopra investigated the X-ray crystallographic structures of biologically active molecules related to this compound. They provided quantitative insights into non-covalent interactions, aiding in the understanding of molecular solid-state structures.
Development of Selective Inhibitors
- Inhibition of Cholinesterase : A 2021 study by Magar et al. focused on synthesizing benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates as selective inhibitors of butyrylcholinesterase (BChE). They discovered compounds with significant inhibitory activity, contributing to the field of neurodegenerative disease treatment.
Anti-inflammatory Agents Synthesis
- Development of Anti-inflammatory Compounds : Nikalje, Hirani, and Nawle (2015) A. P. Nikalje, N. Hirani, R. Nawle synthesized novel anti-inflammatory agents. They evaluated these compounds using both in vitro and in vivo models and performed docking studies to assess binding affinity towards human serum albumin.
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-16-14-8-4-5-9-15(14)17(22)20(16)25-11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXENUDDTLQFBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553800 | |
| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168827-96-1 | |
| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
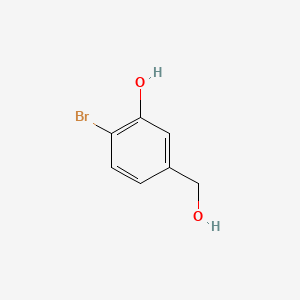



![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
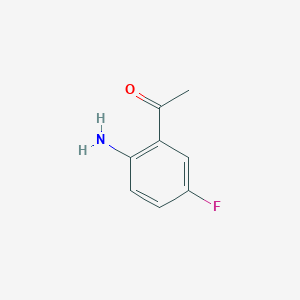
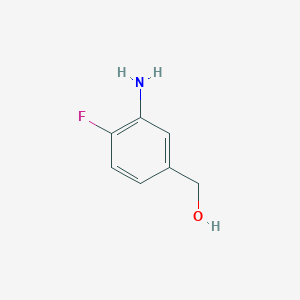
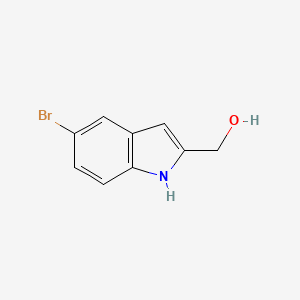

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)


